molecular formula C9H12N2O4 B12787411 2',3'-Dideoxy-beta-L-uridine CAS No. 153547-98-9

2',3'-Dideoxy-beta-L-uridine

Cat. No.: B12787411
CAS No.: 153547-98-9
M. Wt: 212.20 g/mol
InChI Key: BTOTXLJHDSNXMW-SVRRBLITSA-N
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Description

2’,3’-Dideoxy-beta-L-uridine is a nucleoside analogue that lacks hydroxyl groups at the 2’ and 3’ positions on the ribose sugar. This modification makes it a valuable compound in antiviral and anticancer research due to its ability to inhibit viral replication and DNA synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dideoxy-beta-L-uridine typically involves the following steps:

    Starting Material: The process begins with L-xylose, which is converted into its acetonide derivative using acetone and sulfuric acid.

    Acylation: The acetonide is then acylated with benzoyl chloride in pyridine/chloroform to yield a dibenzoate.

    Hydrolysis and Acylation: Hydrolysis of the acetonide with acetic acid produces a dihydroxy sugar, which is further acylated with acetic anhydride to form a tetracylated L-xylose.

    Condensation: This compound is condensed with 2,4-bis(trimethylsilyloxy)pyrimidine, obtained by silylation of uracil with hexamethyldisilazane, using trimethylsilyl triflate in dichloroethane to afford the nucleoside.

    Selective Hydrolysis: The acetate ester is selectively hydrolyzed using hydrazine and acetic acid in pyridine to yield dibenzoylated xylofuranosyl-uracil.

    Isomerization and Deoxygenation: Isomerization to the arabinofuranosyl analogue is achieved by reaction with dicyclohexylcarbodiimide and dichloroacetic acid, followed by treatment with sodium borohydride. Subsequent deoxygenation of the 2’-hydroxyl group is effected via condensation with phenyl chlorothionoformate and reduction with tris(trimethylsilyl)silane and azobis(isobutyronitrile) (AIBN).

    Iodination and Protection: Iodination of the uracil ring with iodine and cerium ammonium nitrate in acetonitrile produces the 5-iodo derivative, which is protected at the 3-nitrogen atom by condensation with p-toluoyl chloride.

    Final Steps: Introduction of the 5-methyl group is achieved by reaction with tetramethyltin in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for 2’,3’-Dideoxy-beta-L-uridine follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dideoxy-beta-L-uridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form uridine derivatives.

    Reduction: Reduction reactions can modify the uracil ring or the sugar moiety.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the uracil ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often use iodine or bromine in the presence of catalysts like cerium ammonium nitrate.

Major Products

    Oxidation: Produces various uridine derivatives.

    Reduction: Results in modified uracil or sugar moieties.

    Substitution: Yields halogenated uridine derivatives.

Scientific Research Applications

2’,3’-Dideoxy-beta-L-uridine has several scientific research applications:

Mechanism of Action

2’,3’-Dideoxy-beta-L-uridine exerts its effects by inhibiting DNA polymerase, an enzyme crucial for DNA synthesis. The absence of hydroxyl groups at the 2’ and 3’ positions prevents the formation of phosphodiester bonds, leading to chain termination during DNA replication. This mechanism is particularly effective against rapidly replicating viruses and cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2’,3’-Dideoxyadenosine: Another nucleoside analogue with similar antiviral properties.

    2’,3’-Dideoxycytidine: Used in the treatment of HIV.

    2’,3’-Dideoxy-2’,3’-didehydro-beta-L-cytidine: Exhibits potent antiviral activity against hepatitis B virus.

Uniqueness

2’,3’-Dideoxy-beta-L-uridine is unique due to its specific inhibition of DNA polymerase and its effectiveness in terminating DNA synthesis. Its structure allows for selective targeting of viral and cancerous cells, making it a valuable compound in antiviral and anticancer research .

Properties

CAS No.

153547-98-9

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

1-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H12N2O4/c12-5-6-1-2-8(15-6)11-4-3-7(13)10-9(11)14/h3-4,6,8,12H,1-2,5H2,(H,10,13,14)/t6-,8+/m1/s1

InChI Key

BTOTXLJHDSNXMW-SVRRBLITSA-N

Isomeric SMILES

C1C[C@H](O[C@H]1CO)N2C=CC(=O)NC2=O

Canonical SMILES

C1CC(OC1CO)N2C=CC(=O)NC2=O

Origin of Product

United States

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